molecular formula C8H8Cl2O B15111565 2,6-Dichloro-4-ethylphenol CAS No. 7495-69-4

2,6-Dichloro-4-ethylphenol

Cat. No.: B15111565
CAS No.: 7495-69-4
M. Wt: 191.05 g/mol
InChI Key: YOZUFBIHVJFQBS-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-ethylphenol is an organic compound belonging to the phenol family. It is characterized by the presence of two chlorine atoms and an ethyl group attached to a benzene ring with a hydroxyl group. This compound is known for its antiseptic properties and is used in various industrial and scientific applications.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-ethylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into less chlorinated phenols.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.

Major Products Formed:

    Oxidation: Dichloroquinones.

    Reduction: Chlorinated phenols with fewer chlorine atoms.

    Substitution: Phenols with different substituents replacing chlorine atoms.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-ethylphenol involves its interaction with biological molecules, particularly enzymes. It acts as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to its antiseptic and pesticidal effects .

Comparison with Similar Compounds

  • 2,4-Dichlorophenol
  • 2,6-Dichlorophenol
  • 4-Ethylphenol

Comparison: 2,6-Dichloro-4-ethylphenol is unique due to the presence of both chlorine atoms and an ethyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to other chlorinated phenols .

Properties

CAS No.

7495-69-4

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

2,6-dichloro-4-ethylphenol

InChI

InChI=1S/C8H8Cl2O/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4,11H,2H2,1H3

InChI Key

YOZUFBIHVJFQBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)Cl)O)Cl

Origin of Product

United States

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